molecular formula C28H19FN4O8 B1671221 Emitefur CAS No. 110690-43-2

Emitefur

Cat. No. B1671221
M. Wt: 558.5 g/mol
InChI Key: WTSKMKRYHATLLL-UHFFFAOYSA-N
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Description

Emitefur, also known as BOF-A2, is a fluorinated pyrimidine antimetabolite with antineoplastic properties . It is a compound composed of 5-fluorouracil (5-FU) and 3-cyano-2,6-dihydroxypyridine (CNDP), an inhibitor of 5-FU degradation by dihydrouracil dehydrogenase . This combination is designed to prolong the blood 5-FU level and increase selective toxicity to a tumor .


Molecular Structure Analysis

Emitefur has a molecular formula of C28H19FN4O8 . The systematic name for Emitefur is 6-(Benzoyloxy)-3-cyano-2-pyridinyl 3-{[3-(ethoxymethyl)-5-fluoro-2,6-dioxo-3,6-dihydro-1(2H)-pyrimidinyl]carbonyl}benzoate .


Physical And Chemical Properties Analysis

Emitefur has a molecular weight of 558.47 . More specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

Anti-Tumor Effects

Emitefur, a derivative of 5-fluorouracil (5-FU), has been investigated for its potential anti-tumor effects. A study by Shibamoto et al. (1996) explored the combined effect of radiation and emitefur in murine tumors. They found that emitefur, particularly at higher doses, significantly enhanced the tumor growth delay when combined with radiation, suggesting its potential as an anti-cancer agent (Shibamoto et al., 1996).

Efficacy in Lung Cancer

Nakai et al. (1994) conducted a multi-center phase II study on the efficacy of emitefur in treating non-small cell lung cancer (NSCLC). They reported that emitefur showed a response in 18% of the patients, particularly in adenocarcinoma and squamous cell carcinomas, indicating its potential utility in lung cancer treatment (Nakai et al., 1994).

Application in Gastric Cancer

A study by Sugimachi and Maehara (2000) assessed the antineoplastic effects of emitefur in advanced gastric cancer. They found a 38.1% response rate in patients with advanced gastric cancer, with the drug showing promising efficacy as a cancer treatment (Sugimachi & Maehara, 2000).

Pharmacokinetics and Safety in Solid Tumors

Nemunaitis et al. (2000) conducted a phase I assessment of emitefur's pharmacokinetics, metabolism, and safety in patients with refractory solid tumors. Their findings suggested that emitefur at certain doses is well-tolerated and maintains prolonged exposure to 5-FU, indicating its potential as an effective treatment for solid tumors (Nemunaitis et al., 2000).

Safety And Hazards

Emitefur should be handled in a well-ventilated place. Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental ingestion or contact, immediate medical attention is advised .

properties

IUPAC Name

(6-benzoyloxy-3-cyanopyridin-2-yl) 3-[3-(ethoxymethyl)-5-fluoro-2,6-dioxopyrimidine-1-carbonyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H19FN4O8/c1-2-39-16-32-15-21(29)25(35)33(28(32)38)24(34)18-9-6-10-19(13-18)27(37)41-23-20(14-30)11-12-22(31-23)40-26(36)17-7-4-3-5-8-17/h3-13,15H,2,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTSKMKRYHATLLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCN1C=C(C(=O)N(C1=O)C(=O)C2=CC(=CC=C2)C(=O)OC3=C(C=CC(=N3)OC(=O)C4=CC=CC=C4)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H19FN4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80149360
Record name Emitefur
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80149360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

558.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Emitefur

CAS RN

110690-43-2
Record name Emitefur
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110690-43-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Emitefur [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110690432
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Emitefur
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80149360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EMITEFUR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9I50NF4AQ2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
138
Citations
K Sugimachi, Y Maehara - Surgery today, 2000 - Springer
The antineoplastic effects of BOF-A2 (Emitefur), a 5-fluorouracil (5-FU) derivative, in capsule form were assessed in patients with advanced gastric cancer, in a multicenter late phase II …
Number of citations: 24 link.springer.com
Y Shibamoto, R Murata, S Miyauchi, M Hirohashi… - British journal of …, 1996 - nature.com
… five fractions of 4 Gy with this dose of emitefur in SCCVII tumours was similar to the effect of … - emitefur was much higher than that of ten fractions of 4.2 Gy. In conclusion, emitefur given …
Number of citations: 12 www.nature.com
S Miyauchi, T Imaoka, T Okada… - The Japanese Journal …, 1996 - jstage.jst.go.jp
BOF-A2(emitefur: 3-{3-[6-benzoyloxy-3-cyano-2-pyridyloxycarbonyl] benzoyl}-1-ethoxy methyl-5-fluorouracil), a novel 5-FU (5-fluorouracil)-derived drug, was co-administered with other …
Number of citations: 9 www.jstage.jst.go.jp
J Nemunaitis, R Eager, T Twaddell, A Corey… - Journal of clinical …, 2000 - ascopubs.org
PURPOSE: To determine the toxicities, dose-limiting toxicities (DLT), maximum-tolerated dose, and pharmacokinetic profile of emitefur (BOF-A2) in patients with advanced solid tumors. …
Number of citations: 21 ascopubs.org
EJF Spicer - Jpn. Pharmacol. Ther., 1994 - cir.nii.ac.jp
Toxicity study of emitefur, a new antineoplastic agent(II) ; 13-week oral toxicity study in rats | CiNii Research … Toxicity study of emitefur, a new antineoplastic agent(II) ; 13-week oral …
Number of citations: 2 cir.nii.ac.jp
A Viau, S Benjamin, GW Lulham… - Yakuri to …, 1994 - pascal-francis.inist.fr
Toxicity study of emitefur, a new antineoplastic agent. IV: 52-week oral toxicity study in rats … Toxicity study of emitefur, a new antineoplastic agent. IV: 52-week oral toxicity study in rats …
Number of citations: 1 pascal-francis.inist.fr
Y Ishizuka, T MIYAHARA, T NAGAO… - Yakuri to …, 1994 - pascal-francis.inist.fr
Reproductive and developmental toxicity studies of emitefur, a new antineoplastic agent. IV: Perinatal and postnatal study in rats with oral administration … Reproductive and …
Number of citations: 1 pascal-francis.inist.fr
A Oi, R Nishioeda, M Tamagawa - Yakuri to chiryo, 1994 - pascal-francis.inist.fr
Reproductive and developmental toxicity studies of emitefur, a new antineoplastic agent. III: Teratology study in rabbits with oral administration … Reproductive and developmental …
Number of citations: 1 pascal-francis.inist.fr
JL Schardein, A West, RG York, A Oi - Yakuri to chiryo, 1994 - pascal-francis.inist.fr
Reproductive and developmental toxicity studies of emitefur, a new antineoplastic agent. II: Teratology study in rats with oral administration … Reproductive and developmental toxicity …
Number of citations: 1 pascal-francis.inist.fr
Y Shibamoto, R Murata, S Miyauchi, M Hirohashi… - Radiotherapy and …, 1996 - Elsevier
Number of citations: 0

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